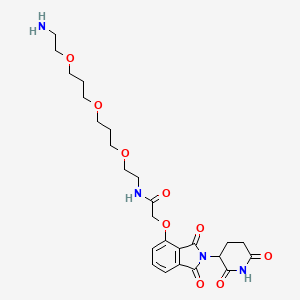
HIV-1 integrase inhibitor 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HIV-1 integrase inhibitor 4 is a compound designed to inhibit the activity of the HIV-1 integrase enzyme, which is crucial for the replication of the human immunodeficiency virus (HIV). This enzyme facilitates the integration of viral DNA into the host cell genome, a key step in the viral life cycle. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells, thereby helping to control the spread of HIV.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 integrase inhibitors often involves the incorporation of specific chemical moieties that interact with the integrase enzyme. For instance, the synthesis of compounds incorporating a pyridine moiety has been a focus due to their inhibitory activity against HIV-1 integrase . The synthetic routes typically involve multiple steps, including the formation of key intermediates and the final coupling reactions to produce the active inhibitor.
Industrial Production Methods
Industrial production of HIV-1 integrase inhibitors involves optimizing the synthetic routes for large-scale production. This includes the selection of cost-effective reagents, efficient reaction conditions, and purification methods to ensure high yield and purity of the final product. The process is designed to be scalable and reproducible to meet the demands of pharmaceutical manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
HIV-1 integrase inhibitors undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired chemical transformations.
Major Products Formed
The major products formed from these reactions are typically the active HIV-1 integrase inhibitors with specific functional groups that enhance their binding affinity to the integrase enzyme. These products are then further purified and characterized to ensure their efficacy and safety.
Applications De Recherche Scientifique
HIV-1 integrase inhibitor 4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of integrase in the HIV life cycle and to investigate the effects of integrase inhibition on viral replication.
Medicine: Integral part of antiretroviral therapy for the treatment of HIV infection. It helps in reducing the viral load in patients and improving their immune function.
Industry: Used in the development of new antiretroviral drugs and in the formulation of combination therapies to enhance treatment efficacy.
Mécanisme D'action
HIV-1 integrase inhibitor 4 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, thereby blocking its activity. This prevents the integration of viral DNA into the host cell genome, which is essential for viral replication. The molecular targets involved include the integrase enzyme itself and the viral DNA. The inhibitor stabilizes the enzyme in an inactive conformation, preventing it from catalyzing the integration process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other HIV-1 integrase inhibitors such as raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir .
Uniqueness
HIV-1 integrase inhibitor 4 is unique in its specific chemical structure, which provides a distinct binding affinity and inhibitory activity compared to other integrase inhibitors. Its unique properties may offer advantages in terms of efficacy, resistance profile, and pharmacokinetic characteristics.
Propriétés
Formule moléculaire |
C24H20F2N4O5S |
|---|---|
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
4-amino-6-[2-(benzenesulfonyl)ethyl]-N-[(2,4-difluorophenyl)methyl]-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C24H20F2N4O5S/c25-16-7-6-15(19(26)11-16)13-29-23(31)20-21(27)18-10-14(12-28-22(18)30(33)24(20)32)8-9-36(34,35)17-4-2-1-3-5-17/h1-7,10-12,33H,8-9,13,27H2,(H,29,31) |
Clé InChI |
GNATXMRYUGEZME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)CCC2=CC3=C(N=C2)N(C(=O)C(=C3N)C(=O)NCC4=C(C=C(C=C4)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane](/img/structure/B10800786.png)





![N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid](/img/structure/B10800830.png)
![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride](/img/structure/B10800833.png)
![N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide](/img/structure/B10800839.png)


![(NZ)-N-[7-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B10800860.png)
![2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid](/img/structure/B10800863.png)
![5-[1'-(1-cyclopropyl-4-methoxy-3-methylindole-6-carbonyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]pyridine-3-carboxylic acid](/img/structure/B10800864.png)
